4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine
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Overview
Description
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a p-chlorophenyl and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of p-chlorobenzyl chloride with benzylamine to form the intermediate N-(alpha-(p-chlorophenyl)benzyl)amine.
Alkylation: The intermediate is then alkylated with N-methylaminoethyl chloride under basic conditions to introduce the N-methylamino group.
Cyclization: Finally, the compound undergoes cyclization with morpholine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted benzyl or morpholine derivatives.
Scientific Research Applications
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)piperidine
- 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)thiomorpholine
Uniqueness
4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
23892-48-0 |
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Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25ClN2O/c1-22(11-12-23-13-15-24-16-14-23)20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
OVLXBFCUWMLQLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCOCC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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